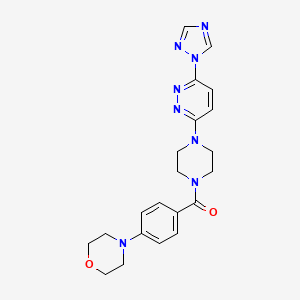
(4-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-morpholinophenyl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-morpholinophenyl)methanone is a useful research compound. Its molecular formula is C21H24N8O2 and its molecular weight is 420.477. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-morpholinophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-morpholinophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
Verbindungen, die den 1,2,4-Triazolring enthalten, wie z. B. das, erwiesen sich als vielversprechende Antikrebsmittel . Sie zeigten eine zytotoxische Aktivität gegen verschiedene menschliche Krebszelllinien, darunter MCF-7, Hela und A549 . Einige dieser Verbindungen zeigten eine Selektivität gegenüber normalen und Krebszellen, was sie zu potenziellen Kandidaten für die Krebsbehandlung macht .
Antibakterielle Mittel
1,2,4-Triazolderivate wurden als wichtige antibakterielle Mittel erkannt . Die weltweite Ausbreitung von Antibiotikaresistenz bei Bakterien erfordert die Entwicklung neuer potenter und sicherer antimikrobieller Mittel. Verbindungen, die den 1,2,4-Triazolring in ihrer Struktur enthalten, zeichnen sich durch eine multidirektionale biologische Aktivität aus .
Industrielle Anwendungen
Diese Verbindungen werden in industriellen Anwendungen wie Farbstoffen, fotografischen Materialien, Photostabilisatoren, Agrochemikalien und Korrosionsschutzmitteln weit verbreitet eingesetzt .
Zytotoxische Aktivität
Eine Bibliothek substituierter (1-(Benzyl)-1H-1,2,3-Triazol-4-yl)(piperazin-1-yl)methanonderivate wurde synthetisiert und auf ihre in-vitro-zytotoxische Aktivität gegen BT-474-, HeLa-, MCF-7-, NCI-H460- und HaCaT-Zellen untersucht .
Behandlung von Brustkrebs
Verbindungen wie Letrozol und Anastrozol, die einen 1,2,4-Triazolring enthalten, wurden von der FDA zugelassen und als First-Line-Therapien zur Behandlung von Brustkrebs bei postmenopausalen Frauen eingesetzt . Diese Verbindungen haben eine offensichtliche Überlegenheit gegenüber Östrogenrezeptorantagonisten wie Tamoxifen gezeigt .
Entwicklung neuer Antibakterieller Mittel
Der 1,2,4-Triazolring kann in die Gestaltung und Entwicklung neuer antibakterieller Mittel integriert werden, um die wachsenden Probleme der mikrobiellen Resistenz zu bewältigen .
Wirkmechanismus
Target of Action
Similar compounds with a 1,2,4-triazole moiety have been reported to exhibit potent inhibitory activities against cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that this compound might interact with its targets to induce cell death, but this needs to be confirmed with further studies.
Result of Action
Similar compounds have been reported to exhibit cytotoxic effects towards cancer cells
Eigenschaften
IUPAC Name |
(4-morpholin-4-ylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O2/c30-21(17-1-3-18(4-2-17)26-11-13-31-14-12-26)28-9-7-27(8-10-28)19-5-6-20(25-24-19)29-16-22-15-23-29/h1-6,15-16H,7-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZCCNWCVHUSSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=C(C=C4)N5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2356502.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2356503.png)
![2,3,5,6-tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2356506.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2356507.png)
![1-[4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone](/img/structure/B2356508.png)
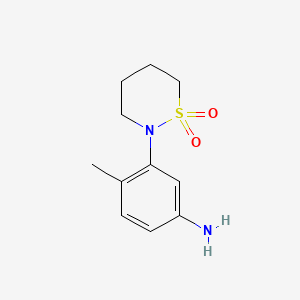
![1-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2356512.png)
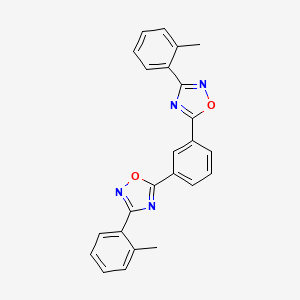
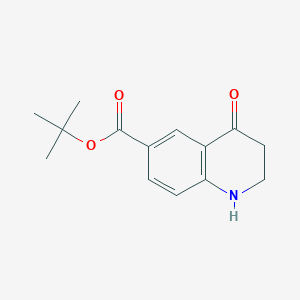
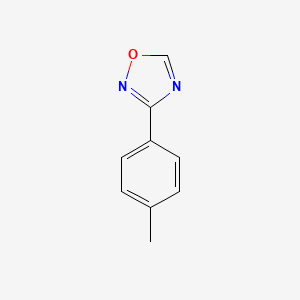


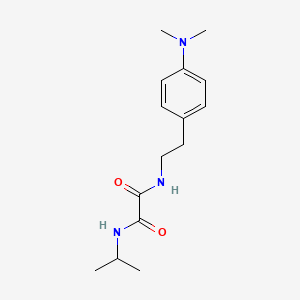
![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2356525.png)
